BAY 60-2770 was developed by Bayer AG and is classified as a soluble guanylate cyclase activator. It belongs to a category of drugs that stimulate guanylate cyclase independently of nitric oxide, making it a valuable tool for research and potential clinical applications in conditions where nitric oxide signaling is impaired.
The synthesis of BAY 60-2770 involves several steps, typically starting from commercially available precursors. The process includes:
Specific methodologies may vary, but typical yields range from 50% to 90%, depending on the reaction conditions and purification methods used .
BAY 60-2770 has a complex molecular structure characterized by its bicyclic core. The molecular formula is CHNO, with a molecular weight of approximately 336.39 g/mol.
Key structural features include:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interaction with target proteins .
BAY 60-2770 participates in various chemical reactions primarily related to its mechanism of action as an activator of soluble guanylate cyclase. Key reactions include:
These reactions are crucial for understanding the compound's efficacy and safety profile in therapeutic settings .
BAY 60-2770 exerts its effects primarily through the activation of soluble guanylate cyclase, which leads to increased levels of cyclic guanosine monophosphate. This process involves:
Studies have shown that BAY 60-2770 significantly increases cyclic guanosine monophosphate concentrations in various tissues, indicating its potent biological activity .
BAY 60-2770 exhibits several notable physical and chemical properties:
These properties are essential for formulating BAY 60-2770 for experimental use or potential therapeutic applications .
BAY 60-2770 has diverse applications in scientific research, particularly in:
Research continues to explore additional therapeutic indications for BAY 60-2770, highlighting its versatility as a pharmacological agent .
BAY 60-2770 (chemical name: 4-(((4-carboxybutyl)(5-fluoro-2-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methoxy)phenethyl)amino)methyl)benzoic acid; molecular formula: C₃₅H₃₃F₄NO₅; molecular weight: 623.63 g/mol) represents a class of heme-independent sGC activators that target the enzyme's oxidized or heme-free state. Unlike nitric oxide (NO) or heme-dependent stimulators, BAY 60-2770 exerts its effects through structural displacement of the heme moiety within the β1 subunit of sGC. The compound's molecular structure features fluorinated aromatic systems (fluoro and trifluoromethyl moieties) connected via a flexible aliphatic chain terminating in carboxylic acid groups, enabling it to mimic key interactions of the displaced heme within the hydrophobic binding pocket [1] [3] [6].
Crystallographic studies using the Nostoc H-NOX domain (a structural homolog of human sGC) reveal that BAY 60-2770 binds within the heme-binding pocket through two critical interactions: 1) Carboxylate-mediated coordination with the conserved Tyr-Ser-Arg (YxSxR) motif that normally stabilizes the heme propionate groups, and 2) Hydrophobic contacts between its aromatic rings and the pocket's non-polar residues. This dual interaction mechanism allows BAY 60-2770 to effectively occupy the space vacated by oxidized or lost heme, inducing conformational changes necessary for enzyme activation. The binding affinity and efficacy of BAY 60-2770 are enhanced under conditions of oxidative stress or heme deficiency, as confirmed by enzyme kinetics studies showing significantly higher activation (242-fold stimulation in heme-free sGC) compared to physiological conditions [3] [6] [7].
Table 1: Structural and Functional Properties of sGC Activators
Property | BAY 60-2770 | BAY 58-2667 (Cinaciguat) |
---|---|---|
Chemical Formula | C₃₅H₃₃F₄NO₅ | C₃₁H₃₁F₄N₃O₆ |
Molecular Weight | 623.63 g/mol | 617.59 g/mol |
sGC Activation Fold (Heme-free) | 242-fold | 190-fold |
Key Structural Features | Fluoro and trifluoromethyl groups on biphenyl system | Chloro and methoxy substitution pattern |
EC₅₀ (Oxidized sGC) | 5.4 nM | 10.3 nM |
The mechanism by which BAY 60-2770 stabilizes soluble guanylate cyclase involves precise molecular mimicry of the displaced heme's interactions within the hydrophobic pocket. The trifluoromethylbiphenyl moiety of BAY 60-2770 inserts deep into the heme-binding cleft, while its terminal carboxylic acid groups form salt bridges with the arginine residue (R116 in Nostoc) of the YxSxR motif. This interaction stabilizes the αF-helix and adjacent loop regions that are critical for transmitting conformational changes to the catalytic domain of sGC. Unlike native heme, BAY 60-2770 binding does not require the proximal histidine (H105) coordination, allowing it to activate the enzyme even when the heme iron is oxidized (Fe³⁺) or absent [3] [5].
Biochemical evidence demonstrates that BAY 60-2770 binding induces a protease-resistant conformation in sGC, protecting the enzyme from ubiquitination and proteasomal degradation. This stabilization effect is particularly significant under pathological conditions involving oxidative stress, where heme oxidation by reactive oxygen species leads to sGC degradation. In cellular studies, preincubation with BAY 60-2770 maintains sGC activity even after exposure to the heme oxidant ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one). Functional studies in human platelets reveal that BAY 60-2770 produces a concentration-dependent inhibition of collagen-induced aggregation, with significantly enhanced potency (approximately 10-fold increase) following sGC oxidation by ODQ. This paradoxical enhancement occurs because oxidation creates additional heme-free sGC molecules available for activation by BAY 60-2770 [2] [5] [8].
Table 2: Functional Effects of BAY 60-2770 in Cellular Systems
Experimental System | Treatment | Key Finding | Reference |
---|---|---|---|
Human Platelets | 0.001-10 µM + collagen | Inhibition of collagen-induced aggregation (IC₅₀ ≈ 0.01 µM) | [8] |
Human Platelets + ODQ | 0.001-10 µM + collagen | Enhanced inhibition (IC₅₀ < 0.001 µM) | [8] |
Rat Hepatic Stellate Cells | 0.1-0.3 mg/kg (oral) | Attenuation of fibrotic markers | [1] [6] |
Obese Mice (Bladder) | 1 mg/kg (oral) | Amelioration of detrusor dysfunction | [2] [6] |
The pharmacological landscape of soluble guanylate cyclase modulators comprises two distinct classes with fundamentally different mechanisms: sGC stimulators (e.g., riociguat, vericiguat) and sGC activators (e.g., BAY 60-2770, cinaciguat). This classification reflects critical differences in their molecular interactions with the enzyme:
Heme Dependence: Stimulators require the presence of reduced heme (Fe²⁺) and synergize with endogenous NO to stabilize the active conformation. In contrast, activators like BAY 60-2770 bind independently of heme status and are most effective when heme is oxidized or absent. This mechanistic distinction is highlighted by their divergent responses to the heme oxidant ODQ: while ODQ abolishes stimulator activity, it potentiates activator effects [1] [7] [8].
Conformational Selection: BAY 60-2770 preferentially binds to and stabilizes the apo-sGC conformation (heme-free state), whereas stimulators bind to the NO-bound state of heme-containing sGC. This difference was demonstrated in baculovirus expression studies showing stable incorporation of BAY 60-2770 during sGC biosynthesis, suggesting irreversible binding during protein folding. Stimulators exhibit reversible binding to pre-formed enzyme complexes [7].
Isoform Sensitivity: Unlike earlier activators that showed preference for the α1/β1 sGC isoform, BAY 60-2770 effectively activates both α1/β1 and α2/β1 isoforms with comparable efficacy. This broad isoform activation profile may enhance its therapeutic potential in diverse tissues, including brain and vascular smooth muscle where α2/β1 predominates. Stimulators generally show greater isoform selectivity [7].
Redox Sensitivity: The therapeutic efficacy of BAY 60-2770 increases under pathological conditions involving oxidative stress (e.g., atherosclerosis, pulmonary hypertension, fibrosis), where heme oxidation impairs NO-dependent signaling. Stimulators lose effectiveness in these same conditions due to their heme dependence [1] [3] [8].
Functional studies demonstrate that BAY 60-2770 achieves approximately 10% higher maximal stimulation (Vₘₐₓ) compared to cinaciguat in heme-free sGC, attributable to its more rigid hydrophobic tail that enhances binding pocket interactions. In enzyme assays, BAY 60-2770 stimulates cGMP production with EC₅₀ values of 5.4 nM (native sGC) and 0.39 nM (ODQ-treated sGC), compared to 10.3 nM and 1.48 nM for cinaciguat, respectively [3] [7].
Table 3: Comparative Pharmacology of sGC Modulators
Characteristic | sGC Stimulators | sGC Activators (BAY 60-2770) |
---|---|---|
Representative Agents | Riociguat, Vericiguat | BAY 60-2770, Cinaciguat |
Heme Requirement | Reduced heme (Fe²⁺) essential | Active on oxidized/heme-free sGC |
Effect of ODQ | Abolishes activity | Potentiates activity |
Synergy with NO | Strong synergy | Antagonized by NO |
Primary Binding Site | Interface domain | Heme-binding pocket |
Redox Sensitivity | Inactivated by oxidation | Activated by oxidation |
Therapeutic Window | Hypertension, PAH | Oxidative stress conditions (fibrosis, atherosclerosis) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: